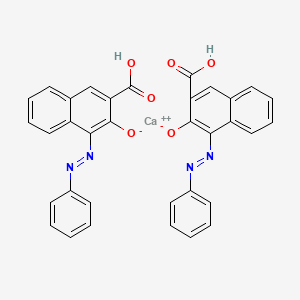
Rouge D&C no 31
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Cosmétiques et produits de soins personnels
Le Rouge D&C no 31 est largement utilisé dans la formulation de cosmétiques et de produits de soins personnels {svg_1}. Il confère une couleur à ces produits et est particulièrement utilisé dans les fards à joues et les rouges à lèvres {svg_2}.
Certification de la FDA
Le Rouge D&C no 31 et le Lac Rouge 31 sont soumis à une certification par la Food and Drug Administration (FDA) {svg_3}. La FDA a examiné la sécurité de ces ingrédients et a déterminé qu'ils pouvaient être utilisés en toute sécurité pour la coloration de médicaments et de cosmétiques appliqués en externe lorsqu'ils sont conformes aux spécifications de la FDA {svg_4}.
Règlements de l'Union européenne
Dans l'Union européenne, le Rouge D&C no 31 et le Lac Rouge 31 sont répertoriés comme CI 15800 et peuvent être utilisés comme agents colorants dans les cosmétiques et les produits de soins personnels, à l'exception de ceux destinés à être utilisés dans la zone des yeux ou de ceux destinés à être utilisés sur les lèvres ou d'autres muqueuses {svg_5}.
Spécifications de la FDA
La FDA a fixé des spécifications précises pour le Rouge D&C no 31. Il doit être exempt de certaines impuretés et doit être conforme à certaines normes concernant sa composition {svg_6}.
Utilisation dans les médicaments
Le Rouge D&C no 31 peut être utilisé en toute sécurité dans les médicaments appliqués en externe en quantités conformes aux bonnes pratiques de fabrication {svg_7}.
Mécanisme D'action
Target of Action
D & C Red No. 31, also known as CI 15800, is primarily used as a colorant in various products . Its primary targets are the visual receptors in the human eye, where it imparts a specific color to the products it is used in .
Mode of Action
As a dye, D & C Red No. 31 interacts with light in a specific way to produce its characteristic color . When light hits the dye, certain wavelengths are absorbed while others are reflected. The reflected light reaches our eyes and is perceived as the color of the dye .
Biochemical Pathways
The action of D & C Red No. The perception of color involves complex biochemical processes in the visual system, including the absorption of light by photoreceptor cells in the retina and the subsequent transmission of electrical signals to the brain .
Pharmacokinetics
The pharmacokinetics of D & C Red No. If ingested or absorbed through the skin, its adme (absorption, distribution, metabolism, and excretion) properties would depend on various factors including its chemical structure, the formulation of the product it is used in, and individual physiological factors .
Result of Action
The primary result of the action of D & C Red No. 31 is the imparting of color to the products it is used in . This can enhance the aesthetic appeal of these products and contribute to their overall effectiveness .
Action Environment
The action of D & C Red No. 31 can be influenced by various environmental factors. For example, exposure to light and heat can potentially degrade the dye and alter its color . The pH and chemical composition of the product it is used in can also affect its stability and color . Therefore, appropriate storage and handling are important to maintain the effectiveness of this dye .
Analyse Biochimique
Biochemical Properties
D & C Red no. 31 plays a significant role in biochemical reactions, primarily as a dye. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic processes, such as oxidases and reductases. These interactions can influence the activity of these enzymes, either inhibiting or enhancing their function. Additionally, D & C Red no. 31 can bind to proteins, altering their conformation and affecting their biological activity .
Cellular Effects
D & C Red no. 31 has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to D & C Red no. 31 can lead to changes in the expression of genes involved in oxidative stress response and inflammation. This compound can also affect cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of D & C Red no. 31 involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes, leading to inhibition or activation of their activity. For instance, D & C Red no. 31 can inhibit the activity of certain oxidases, leading to a decrease in the production of reactive oxygen species. Additionally, it can interact with transcription factors, influencing gene expression and altering cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D & C Red no. 31 can change over time. This compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to light or heat. Long-term exposure to D & C Red no. 31 in in vitro or in vivo studies has shown that it can lead to changes in cellular function, including alterations in cell proliferation and apoptosis. These effects are often dose-dependent and can vary based on the duration of exposure .
Dosage Effects in Animal Models
The effects of D & C Red no. 31 in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can lead to toxic or adverse effects, such as changes in behavior, organ toxicity, and alterations in blood parameters. For example, studies have shown that high doses of D & C Red no. 31 can lead to changes in spleen function and behavioral alterations in rodents .
Metabolic Pathways
D & C Red no. 31 is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in the metabolism of xenobiotics, leading to its biotransformation and elimination from the body. This compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites. For instance, D & C Red no. 31 can influence the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of many compounds .
Transport and Distribution
The transport and distribution of D & C Red no. 31 within cells and tissues involve interactions with transporters and binding proteins. This compound can be taken up by cells through specific transporters and distributed to various cellular compartments. It can also bind to plasma proteins, affecting its distribution and accumulation in tissues. The localization and accumulation of D & C Red no. 31 can influence its biological activity and potential toxicity .
Subcellular Localization
D & C Red no. 31 exhibits specific subcellular localization, which can affect its activity and function. This compound can be localized to various cellular compartments, such as the cytoplasm, nucleus, and mitochondria. The subcellular localization of D & C Red no. 31 is influenced by targeting signals and post-translational modifications. For instance, it can be directed to the mitochondria through specific targeting sequences, where it can influence mitochondrial function and energy metabolism .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for D&C Red No. 31 involves the condensation of anthranilic acid and 2-naphthol in the presence of sulfuric acid and subsequent diazotization and coupling reactions.", "Starting Materials": [ "Anthranilic acid", "2-naphthol", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Anthranilic acid and 2-naphthol are mixed together with sulfuric acid and heated to form 2-(2'-hydroxyphenyl)benzoic acid.", "The resulting acid is then diazotized with sodium nitrite and hydrochloric acid to form the diazonium salt.", "The diazonium salt is then coupled with a coupling component, such as 3,6-bis(dimethylamino)acridine, to form the final product, D&C Red No. 31.", "The product is then purified by filtration and recrystallization from water.", "The final product is a red powder with a maximum absorption at 524 nm and is used as a colorant in cosmetics and drugs." ] } | |
| 6371-76-2 | |
Formule moléculaire |
C17H12CaN2O3 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
calcium;3-carboxy-1-phenyldiazenylnaphthalen-2-olate |
InChI |
InChI=1S/C17H12N2O3.Ca/c20-16-14(17(21)22)10-11-6-4-5-9-13(11)15(16)19-18-12-7-2-1-3-8-12;/h1-10,20H,(H,21,22); |
Clé InChI |
HLLMZVCVUHKMMD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-].C1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-].[Ca+2] |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O.[Ca] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
D & C Red no. 31; 11067 Red; Brilliant Scarlet G; CCRIS 4906; Pigment Scarlet Toner RB; Topaz Toner R 5; |
Origine du produit |
United States |
Q1: Why is D&C Red No. 31 a concern in cosmetics?
A1: D&C Red No. 31 is a pigment used in cosmetics. The research paper identifies D&C Red No. 31 as one of two pigments (along with Yellow No. 11) whose avoidance is "essential to reduce cosmetic dermatitis of the consumers" []. This suggests that D&C Red No. 31 is a significant contributor to allergic reactions and contact dermatitis caused by cosmetics.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone](/img/structure/B606912.png)
![1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea](/img/structure/B606913.png)


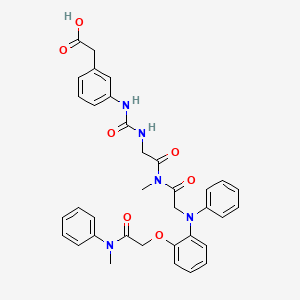
![6-[4-(dimethylamino)phenyl]-4-methyl-1H-pyridin-2-one](/img/structure/B606921.png)

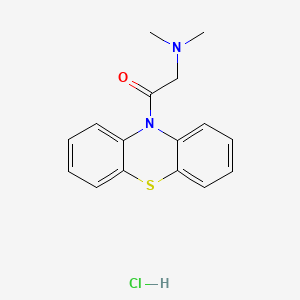
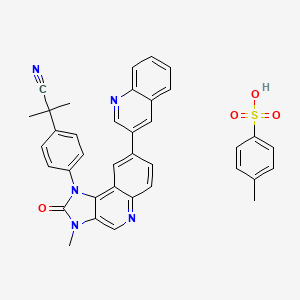
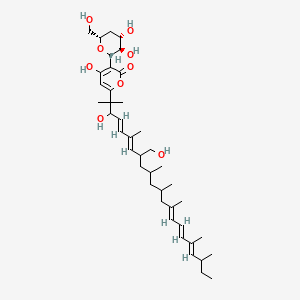
![(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-8-methoxy-6-[(4S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide](/img/structure/B606930.png)
